5-(1-Aminoethyl)-4-methylpyridin-2-ol 5-(1-Aminoethyl)-4-methylpyridin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435301
InChI: InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

5-(1-Aminoethyl)-4-methylpyridin-2-ol

CAS No.:

Cat. No.: VC17435301

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Aminoethyl)-4-methylpyridin-2-ol -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 5-(1-aminoethyl)-4-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11)
Standard InChI Key RQZDKIKLCIWXRF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC=C1C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(1-Aminoethyl)-4-methylpyridin-2-ol (C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O) features a pyridine core substituted with three functional groups:

  • Hydroxyl group at position 2, contributing acidity (predicted pK<sub>a</sub> ~11.9 based on analogs ).

  • Methyl group at position 4, enhancing lipophilicity compared to unsubstituted pyridines.

  • 1-Aminoethyl chain at position 5, introducing a basic secondary amine (pK<sub>a</sub> ~9–10 estimated).

This configuration distinguishes it from structurally similar compounds like 4-amino-5-methylpyridin-2-ol (C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O), which lacks the ethylamine side chain .

Stereochemical Considerations

The 1-aminoethyl group introduces a chiral center at the ethyl carbon. Enantiomeric resolution may be critical for pharmacological activity, as observed in other aminopyridine derivatives .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 5-(1-aminoethyl)-4-methylpyridin-2-ol has been reported, pathways can be extrapolated from methods used for analogous pyridines:

Nucleophilic Substitution

Starting from 2-chloro-5-(1-nitroethyl)-4-methylpyridine, reduction of the nitro group to amine followed by hydrolysis of the chloropyridine could yield the target compound :

2-Chloro-5-(1-nitroethyl)-4-methylpyridineH2/Pd2-Chloro-5-(1-aminoethyl)-4-methylpyridineH2O, Δ5-(1-Aminoethyl)-4-methylpyridin-2-ol\text{2-Chloro-5-(1-nitroethyl)-4-methylpyridine} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Chloro-5-(1-aminoethyl)-4-methylpyridine} \xrightarrow{\text{H}_2\text{O, Δ}} \text{5-(1-Aminoethyl)-4-methylpyridin-2-ol}

Direct Amination

Introducing the aminoethyl group via Buchwald-Hartwig amination using a palladium catalyst and ethylamine derivatives .

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 5.

  • Oxidation Sensitivity: The hydroxyl group at position 2 necessitates inert atmosphere handling .

Physicochemical Properties

Predicted Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight152.19 g/molC<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O
LogP (Octanol-Water)0.65–0.85Comparative analysis
Aqueous Solubility (25°C)~12 mg/mLHydroxyl and amine hydration
Melting Point180–190°CAnalog thermal data

Spectroscopic Characteristics

  • IR: Broad O–H stretch (~3200 cm<sup>−1</sup>), N–H bends (~1600 cm<sup>−1</sup>), aromatic C=C (~1500 cm<sup>−1</sup>) .

  • <sup>1</sup>H NMR (D<sub>2</sub>O): δ 1.3 (t, CH<sub>3</sub>), 2.5 (s, C4–CH<sub>3</sub>), 3.1 (m, CH<sub>2</sub>NH<sub>2</sub>), 6.8 (d, H3), 7.9 (d, H6) .

Pharmacological Applications

Mineralocorticoid Receptor (MR) Antagonism

Structurally related to finerenone intermediates , 5-(1-aminoethyl)-4-methylpyridin-2-ol may exhibit MR binding via:

  • Hydrogen bonding between hydroxyl and Arg817 residue.

  • Hydrophobic interactions from methyl and ethyl groups.

Potassium Channel Modulation

The aminoethyl side chain could enhance Kv1.x channel blockade compared to 4-aminopyridine derivatives , potentially improving axonal conduction in demyelinating diseases.

Analytical Characterization Methods

HPLC Conditions

ParameterValue
ColumnC18, 150 × 4.6 mm, 3.5 µm
Mobile Phase20 mM NH<sub>4</sub>OAc (pH 5.0)/MeCN (85:15)
DetectionUV 254 nm
Retention Time~6.2 min

Mass Spectrometry

  • ESI+: m/z 153.1 [M+H]<sup>+</sup>, 175.1 [M+Na]<sup>+</sup>.

Future Research Directions

Structural Optimization

  • Fluorination: Introducing fluorine at position 3 could enhance blood-brain barrier penetration, as seen in 3F4AP .

  • Prodrug Strategies: Acetylation of the hydroxyl group to improve oral bioavailability.

Target Validation

  • In Silico Docking: MR and Kv1.3 homology models.

  • In Vitro Assays: Patch-clamp studies for channel blockade efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator